molecular formula C18H19ClN2O B2555188 (3-(4-Chlorophenyl)azepan-1-yl)(pyridin-3-yl)methanone CAS No. 1795443-10-5

(3-(4-Chlorophenyl)azepan-1-yl)(pyridin-3-yl)methanone

Cat. No. B2555188
CAS RN: 1795443-10-5
M. Wt: 314.81
InChI Key: IYAWRRGKOAMBRC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including condensation reactions between appropriate precursors. Researchers have explored various synthetic routes, optimizing conditions to achieve high yields. Detailed synthetic protocols can be found in relevant literature .

properties

IUPAC Name

[3-(4-chlorophenyl)azepan-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O/c19-17-8-6-14(7-9-17)16-4-1-2-11-21(13-16)18(22)15-5-3-10-20-12-15/h3,5-10,12,16H,1-2,4,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYAWRRGKOAMBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-Chlorophenyl)azepan-1-yl)(pyridin-3-yl)methanone

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